molecular formula C12H17NO3 B13281865 Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate

Cat. No.: B13281865
M. Wt: 223.27 g/mol
InChI Key: UHALVWRLUIYWEM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is a chemical compound with the molecular formula C12H17NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate typically involves the reaction of 2-methoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate
  • Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate
  • Methyl 3-amino-2-(2-methoxybenzyl)propanoate

Uniqueness

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is unique due to its specific structural features, such as the position of the methoxy group and the presence of the amino group on the propanoate ester. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 209.24 g/mol
  • Structural Features : The compound consists of an amino group, a methoxyphenyl moiety, and a propanoate ester. These features contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions with target proteins or enzymes, potentially modulating their activity.

Biological Activity and Therapeutic Potential

This compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, with studies showing efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on cancer cell lines, demonstrating an IC50_{50} value of approximately 12 μM against HeLa cells, indicating significant antiproliferative activity compared to standard drugs like doxorubicin (IC50_{50} = 2.29 μM) .
  • Binding Affinity Studies :
    • Interaction studies revealed that the compound binds effectively to specific molecular targets, which may involve competitive inhibition mechanisms .
  • Synthesis and Yield Optimization :
    • The synthesis typically involves reacting 2-methoxybenzylamine with methyl acrylate under controlled conditions to achieve high yields. Purification methods like recrystallization are employed to isolate the compound effectively .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds (e.g., Sulfathiazole)
Antimicrobial ActivityYesYes
Anticancer ActivityYesModerate
Anti-inflammatory EffectsPotentialLimited
Mechanism of ActionHydrogen bonding; hydrophobic interactionsPrimarily enzyme inhibition

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3

InChI Key

UHALVWRLUIYWEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CN)C(=O)OC

Origin of Product

United States

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